Ethyl 4-[({[6-({[4-(ethoxycarbonyl)anilino]carbonyl}amino)hexyl]amino}carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[({[6-({[4-(ethoxycarbonyl)anilino]carbonyl}amino)hexyl]amino}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxycarbonyl, anilino, and benzoate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({[6-({[4-(ethoxycarbonyl)anilino]carbonyl}amino)hexyl]amino}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between ethyl 4-aminobenzoate and a suitable aniline derivative, followed by further functionalization to introduce the hexyl and ethoxycarbonyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[6-({[4-(ethoxycarbonyl)anilino]carbonyl}amino)hexyl]amino}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[({[6-({[4-(ethoxycarbonyl)anilino]carbonyl}amino)hexyl]amino}carbonyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[({[6-({[4-(ethoxycarbonyl)anilino]carbonyl}amino)hexyl]amino}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate
- Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate
Uniqueness
Ethyl 4-[({[6-({[4-(ethoxycarbonyl)anilino]carbonyl}amino)hexyl]amino}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Biological Activity
Ethyl 4-[({[6-({[4-(ethoxycarbonyl)anilino]carbonyl}amino)hexyl]amino}carbonyl)amino]benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and interaction with biomolecules.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by multiple functional groups, which contribute to its biological activity. Its molecular formula is C34H41N7O5, and it has a molecular weight of 627.7 g/mol. The structural formula includes an ethoxycarbonyl group, which is essential for its pharmacological properties.
Interaction with DNA and Proteins
Research indicates that the biological activity of this compound is closely linked to its interaction with DNA and proteins. The compound has shown effective binding with bovine serum albumin (BSA), which suggests potential implications for drug delivery systems and bioavailability enhancement .
Anticancer Activity
This compound exhibits notable anticancer activity. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), and Caco-2 (colorectal adenocarcinoma). The compound was tested using the MTT assay, revealing an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells after 48 hours of treatment, outperforming traditional chemotherapeutics like cisplatin and etoposide .
Induction of Apoptosis
The mechanism underlying the anticancer effects includes the induction of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent apoptosis in cancer cells. The Annexin V assay further confirmed that the compound triggers apoptotic pathways, making it a promising candidate for cancer therapy .
Case Studies
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MTT Assay Results : A study conducted on various human cell lines demonstrated that this compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents.
Cell Line IC50 (μM) Comparison Agent IC50 (μM) Caco-2 16.63 Cisplatin ~25 MDA-MB-231 TBD Etoposide TBD LNCaP TBD TBD TBD - DNA Interaction Studies : In silico studies revealed strong binding affinities between the compound and DNA, suggesting that it may disrupt DNA replication processes in cancer cells, contributing to its cytotoxic effects.
Properties
Molecular Formula |
C26H34N4O6 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 4-[6-[(4-ethoxycarbonylphenyl)carbamoylamino]hexylcarbamoylamino]benzoate |
InChI |
InChI=1S/C26H34N4O6/c1-3-35-23(31)19-9-13-21(14-10-19)29-25(33)27-17-7-5-6-8-18-28-26(34)30-22-15-11-20(12-16-22)24(32)36-4-2/h9-16H,3-8,17-18H2,1-2H3,(H2,27,29,33)(H2,28,30,34) |
InChI Key |
DUCOSDNEMMPOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCCCCCNC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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